Cas no 93752-20-6 (6-Bromo-3H-imidazo4,5-bpyridine-2-thiol)
6-Bromo-3H-imidazo4,5-bpyridine-2-thiol Chemical and Physical Properties
Names and Identifiers
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- 6-BROMO-1,3-DIHYDRO-2H-IMIDAZO[4,5-B]PYRIDINE-2-THIONE
- 6-Bromo-1,3-dihydro-2H-imidazo-[4,5-b]pyridine-2-thione
- 6-bromo-1,3-dihydroimidazo[4,5-b]pyridine-2-thione
- 6-bromo-3H-imidazo[4,5-b]pyridine-2-thiol
- 6-Bromo-1,3-dihydro-imidazo[4,5-b]pyridine-2-thione
- EN300-07586
- AKOS000296944
- AKOS000117006
- DTXSID90358729
- Z56955977
- CHEMBL1363389
- 6-Bromo-1H-imidazo[4,5-b]pyridine-2(3H)-thione
- HMS2799E17
- D74585
- SCHEMBL23123363
- J-518289
- 93752-20-6
- SCHEMBL619586
- BDBM80285
- MLS001047452
- SMR000427861
- 6-bromanyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione
- cid_911730
- CS-0084859
- DB-369019
- 6-BROMO-1H,3H-IMIDAZO[4,5-B]PYRIDINE-2-THIONE
- STL361056
- 6-Bromo-3H-imidazo4,5-bpyridine-2-thiol
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- MDL: MFCD01556935
- Inchi: 1S/C6H4BrN3S/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11)
- InChI Key: AOLQXGYCKFKIPQ-UHFFFAOYSA-N
- SMILES: BrC1C=NC2=C(C=1)NC(N2)=S
Computed Properties
- Exact Mass: 228.93100
- Monoisotopic Mass: 228.931
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69A^2
- XLogP3: 1.1
Experimental Properties
- PSA: 76.56000
- LogP: 2.38300
6-Bromo-3H-imidazo4,5-bpyridine-2-thiol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromo-3H-imidazo4,5-bpyridine-2-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM271377-1g |
6-Bromo-1H-imidazo[4,5-b]pyridine-2(3H)-thione |
93752-20-6 | 97% | 1g |
$421 | 2021-08-18 | |
| TRC | B673905-25mg |
6-Bromo-3H-imidazo[4,5-b]pyridine-2-thiol |
93752-20-6 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B673905-50mg |
6-Bromo-3H-imidazo[4,5-b]pyridine-2-thiol |
93752-20-6 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B673905-250mg |
6-Bromo-3H-imidazo[4,5-b]pyridine-2-thiol |
93752-20-6 | 250mg |
$ 320.00 | 2022-06-06 | ||
| Matrix Scientific | 084098-1g |
6-Bromo-1,3-dihydro-2H-imidazo-[4,5-b]pyridine-2-thione, 97% |
93752-20-6 | 97% | 1g |
$433.00 | 2023-09-08 | |
| Chemenu | CM271377-1g |
6-Bromo-1H-imidazo[4,5-b]pyridine-2(3H)-thione |
93752-20-6 | 97% | 1g |
$479 | 2024-07-19 | |
| Enamine | EN300-07586-0.05g |
6-bromo-3H-imidazo[4,5-b]pyridine-2-thiol |
93752-20-6 | 95% | 0.05g |
$66.0 | 2023-10-28 | |
| Enamine | EN300-07586-0.1g |
6-bromo-3H-imidazo[4,5-b]pyridine-2-thiol |
93752-20-6 | 95% | 0.1g |
$98.0 | 2023-10-28 | |
| Enamine | EN300-07586-0.25g |
6-bromo-3H-imidazo[4,5-b]pyridine-2-thiol |
93752-20-6 | 95% | 0.25g |
$142.0 | 2023-10-28 | |
| Enamine | EN300-07586-0.5g |
6-bromo-3H-imidazo[4,5-b]pyridine-2-thiol |
93752-20-6 | 95% | 0.5g |
$271.0 | 2023-10-28 |
6-Bromo-3H-imidazo4,5-bpyridine-2-thiol Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 6-Bromo-3H-imidazo4,5-bpyridine-2-thiol
Comprehensive Overview of 6-Bromo-3H-imidazo[4,5-b]pyridine-2-thiol (CAS No. 93752-20-6)
6-Bromo-3H-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound with significant relevance in pharmaceutical and agrochemical research. Its molecular structure, featuring a brominated imidazopyridine core and a thiol functional group, makes it a versatile intermediate for synthesizing bioactive molecules. The CAS registry number 93752-20-6 uniquely identifies this compound, ensuring precision in scientific literature and commercial transactions. Researchers frequently explore its applications in kinase inhibitor development and catalysis, aligning with trends in targeted drug discovery and green chemistry.
Recent advancements in medicinal chemistry have spotlighted imidazo[4,5-b]pyridine derivatives due to their affinity for ATP-binding sites in enzymes. The 6-bromo substitution enhances electrophilic reactivity, enabling cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig, which are pivotal for constructing complex pharmacophores. Meanwhile, the thiol group offers opportunities for chelation or disulfide bridge formation, critical in stabilizing protein-ligand interactions. These properties address common search queries such as "imidazopyridine scaffold in drug design" or "brominated heterocycles in catalysis", reflecting industry demand for multifunctional building blocks.
From an SEO perspective, this compound intersects with high-traffic keywords like "pharmaceutical intermediates", "small molecule synthesis", and "structure-activity relationship (SAR) studies". Analytical techniques such as HPLC purity testing and NMR characterization are frequently associated with its quality control, catering to laboratories seeking reliable reference standards. Environmental considerations also drive interest in solvent-free synthetic routes for such compounds, resonating with the green chemistry movement.
In commercial contexts, suppliers often highlight 6-Bromo-3H-imidazo[4,5-b]pyridine-2-thiol under categories like "high-purity research chemicals" or "custom synthesis substrates". Its stability under inert atmospheres and compatibility with microwave-assisted synthesis further enhance its utility in high-throughput screening. Regulatory compliance with REACH and GMP guidelines ensures its adoption in preclinical trials, addressing FAQs like "safety data sheets for bromoimidazopyridines".
Emerging applications include its role in fluorescent probes for cellular imaging and metal-organic frameworks (MOFs), tapping into trends like "theranostic agents" and "smart materials". Patent analyses reveal growing IP activity around derivatives of this scaffold, particularly in oncology and neurodegenerative disease research. Such insights align with search patterns focusing on "novel kinase inhibitors 2024" or "imidazopyridine patents", underscoring its interdisciplinary appeal.
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